Jnj-dgat1-A is classified as a triazolopyridine derivative, which is part of a broader category of compounds that inhibit DGAT1 activity. The compound has been synthesized and characterized through various methods, demonstrating its efficacy in modulating lipid metabolism pathways. It is primarily sourced from synthetic processes involving the modification of triazolopyridine structures to enhance biological activity against DGAT1.
The synthesis of Jnj-dgat1-A typically involves several steps, including:
The synthesis process has been documented in patents and scientific literature, highlighting the importance of optimizing reaction conditions to achieve high yields and specific activity against DGAT1 .
Jnj-dgat1-A features a complex molecular structure characterized by a triazolopyridine core. The structural formula can be represented as follows:
The specific arrangement of functional groups around the triazole and pyridine rings contributes to its inhibitory activity on DGAT1. Structural analyses often involve techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the integrity of the synthesized compound.
Jnj-dgat1-A primarily functions through its interaction with DGAT1, inhibiting its enzymatic activity. The mechanism involves:
Research indicates that Jnj-dgat1-A effectively reduces triacylglycerol accumulation in cellular models, demonstrating its potential therapeutic implications .
The mechanism by which Jnj-dgat1-A exerts its effects involves:
Studies have shown that inhibition of DGAT1 can lead to decreased fat accumulation in adipose tissue, suggesting potential applications for weight management and metabolic health .
Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) may be used to assess thermal stability and phase transitions .
Jnj-dgat1-A holds promise in several scientific applications:
DGAT1 (acyl-CoA:diacylglycerol acyltransferase 1) catalyzes the terminal step in triglyceride (TG) biosynthesis, esterifying diacylglycerol (DAG) with a fatty acyl-CoA substrate. This reaction occurs primarily in the endoplasmic reticulum and is critical for lipid droplet (LD) formation and energy storage [1] [6]. Unlike DGAT2, which preferentially utilizes de novo-synthesized fatty acids, DGAT1 acts on exogenous fatty acids liberated during lipolysis or absorbed from the diet. This functional divergence positions DGAT1 as a key regulator of lipid recycling and dietary fat absorption [3] [6].
In the intestine, DGAT1 mediates postprandial triglyceride re-esterification and chylomicron assembly. Genetic ablation or pharmacological inhibition of DGAT1 delays fat absorption and reduces postprandial triglyceridemia [1] [7]. In adipose tissue, DGAT1 modulates lipid storage and adipokine secretion, while in the liver, it influences very-low-density lipoprotein (VLDL) production and steatosis [5]. Cardiac-specific studies reveal partial functional redundancy between DGAT1 and DGAT2; dual inhibition abrogates TG synthesis but does not impair basal cardiac function, indicating metabolic flexibility in triglyceride handling [3].
Table 1: Functional Divergence of DGAT Isoenzymes
Property | DGAT1 | DGAT2 |
---|---|---|
Substrate Preference | Exogenous fatty acids | De novo-synthesized fatty acids |
Tissue Expression | Intestine, adipose, ubiquitous | Liver, adipose |
Redundancy | Partial (compensated by DGAT2) | Limited |
Knockout Phenotype | Reduced fat absorption, lean phenotype | Neonatal lethality |
Table 2: Key DGAT1 Inhibitors in Research
Compound | Chemical Target | Key Effects |
---|---|---|
JNJ-DGAT1-A | Selective DGAT1 inhibitor | Suppresses TG synthesis, modulates lipid droplets |
T-863 | Acyl-CoA binding site | Reduces adiposity, improves insulin sensitivity |
LCQ908 (Pradigastat) | Clinical-stage inhibitor | Lowers postprandial triglycerides in humans |
JNJ-DGAT1-A (CAS# 1092067-85-0) is a potent, selective small-molecule DGAT1 inhibitor with the chemical name N-[2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)phenyl]-4-(4-{[(4-methoxyphenyl)acetyl]amino}phenyl)piperazine-1-carboxamide. Its molecular weight is 596.55 g/mol (C~31~H~35~Cl~2~N~5~O~3~), and it exhibits >98% purity as a solid powder soluble in DMSO [2]. Its structure features a dichlorophenyl-pyrrolidinylmethyl core linked to a methoxyphenyl-acetylaminophenylpiperazine carboxamide group, enabling specific interaction with the acyl-CoA binding pocket of DGAT1 [5] [10].
Metabolic Disorders: DGAT1 inhibition disrupts TG storage, diverting fatty acids toward oxidation and reducing lipid accumulation. In diet-induced obese mice, DGAT1 inhibitors like T-863 induce weight loss, decrease hepatic steatosis, and enhance insulin sensitivity. Mechanistically, this occurs via upregulation of hepatic insulin receptor substrate 2 (IRS2) and potentiation of insulin-stimulated glucose uptake in adipocytes [1] [5]. JNJ-DGAT1-A’s suppression of intestinal TG re-esterification also amplifies postprandial gut hormone secretion (GLP-1, PYY), which regulates satiety and glycemia [7] [10]. Combining DGAT1 inhibitors with dipeptidyl peptidase-4 (DPP-4) inhibitors synergistically elevates active GLP-1, suggesting a combinatorial approach for diabetes management [7].
Oncological Disorders: DGAT1 is overexpressed in multiple cancers (e.g., melanoma, glioblastoma) and correlates with poor prognosis. It fuels tumor progression by:
In glioblastoma models, JNJ-DGAT1-A analogues deplete LDs, increasing mitochondrial reactive oxygen species (ROS) and cancer cell death [10]. Similarly, DGAT1 silencing sensitizes melanoma to BRAF inhibitors by disrupting LD-mediated detoxification of lipid peroxides [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7